molecular formula C11H14ClNO2 B8520134 [2-(3-Chloro-phenyl)-propyl]-carbamic acid methyl ester

[2-(3-Chloro-phenyl)-propyl]-carbamic acid methyl ester

Cat. No. B8520134
M. Wt: 227.69 g/mol
InChI Key: OIIMXHAORFUWNM-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

To a solution of 2-(3-chloro-phenyl)-ethylamine hydrochloride (6.22 g, 30.2 mmol) and Et3N (6.1 g, 60.4 mmol) in DCM (20 mL) was added methyl chloroformate (4.28 g, 45 mmol) dropwise at 0° C., and the resulting mixture was stirred at room temperature for 0.5 hour. The reaction mixture was then washed with water (3×10 mL), 1N HCl (10 mL) and brine (10 mL). The organic layer was dried over anhy. Na2SO4, filtered and concentrated in vacuo. The residue formed was dried in vacuo to give the title compound (5.5 g, 80%) as yellow oil. MS: 228.1 (M+H+).
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.[CH3:12]CN(CC)CC.Cl[C:20]([O:22][CH3:23])=[O:21]>C(Cl)Cl>[CH3:23][O:22][C:20](=[O:21])[NH:11][CH2:10][CH:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([Cl:2])[CH:4]=1)[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
6.22 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1)CCN
Name
Quantity
6.1 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
4.28 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was then washed with water (3×10 mL), 1N HCl (10 mL) and brine (10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue formed
CUSTOM
Type
CUSTOM
Details
was dried in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(NCC(C)C1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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